Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate
Overview
Description
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is a useful research compound. Its molecular formula is C8H11NaO5 and its molecular weight is 210.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate plays a significant role in the synthesis of various metal complexes, as demonstrated by Kunavina et al. (2019). They showed that its condensation with aryl methyl ketones leads to the formation of sodium 4-aryl-1-ethoxy-1,4-dioxobut-2-en-olates. These compounds, upon metal exchange, produce complexes that exhibit antibacterial activity against both gram-positive and gram-negative bacteria (Kunavina et al., 2019).
Utility in Reductive Alkylation
Vinter et al. (2010) explored the utility of this compound derivatives in the field of organic synthesis. They demonstrated the use of a related compound, 2-hydroxy-1,4-dioxane, in reductive alkylations of primary and secondary amines. This showcases the potential of this compound derivatives in the preparation of complex organic structures (Vinter et al., 2010).
Application in Advanced Oxidation Wastewater Treatment
The degradation of related compounds like 1,4-dioxane by advanced oxidation processes is another area of interest. Shen et al. (2017) investigated the degradation of 1,4-dioxane using the photoelectro-peroxone process, which combines ozonation, UV photolysis, and electrochemical hydrogen peroxide generation. This study suggests potential applications of this compound in environmental remediation and wastewater treatment (Shen et al., 2017).
Role in Photooxidation Studies
The this compound and its analogs have been studied for their photooxidation properties. For instance, Nardello et al. (1996) designed sodium 1,3-cyclohexadiene-1,4-diethanoate, a related compound, as a colorless trap for photogenerated singlet oxygen in aqueous solution. Such studies highlight the potential of this compound in photochemical research (Nardello et al., 1996).
Properties
IUPAC Name |
sodium;1,4-diethoxy-1,4-dioxobut-2-en-2-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZUICGIJODKOS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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